molecular formula C19H19N5O2S2 B12455076 N-(2,6-dimethylpyrimidin-4-yl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide

N-(2,6-dimethylpyrimidin-4-yl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide

Cat. No.: B12455076
M. Wt: 413.5 g/mol
InChI Key: YMNHYFSGGDCVJA-UHFFFAOYSA-N
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Description

  • The phenylcarbamothioyl group is introduced through a nucleophilic substitution reaction.
  • Common reagents: Phenyl isothiocyanate.
  • Conditions: Mild temperatures and solvents like dichloromethane or ethanol.
  • Sulfonamide Formation:

    • The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
    • Common reagents: Sulfonyl chloride derivatives.
    • Conditions: Basic conditions using bases like triethylamine.
  • Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes:

    • Continuous flow reactors for efficient heat and mass transfer.
    • Use of automated systems for precise control of reaction conditions.
    • Implementation of purification techniques like crystallization and chromatography.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

      Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

      Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, potassium permanganate.

      Reduction: Sodium borohydride, lithium aluminum hydride.

      Substitution: Halogenating agents, nucleophiles like amines or thiols.

    Major Products:

    • Oxidation products may include sulfoxides or sulfones.
    • Reduction products can include amines or reduced aromatic rings.
    • Substitution products depend on the specific reagents used and the positions targeted.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylpyrimidin-4-yl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide typically involves multiple steps:

    • Formation of the Pyrimidine Ring:

      • Starting with a suitable precursor, such as 2,6-dimethylpyrimidine, the pyrimidine ring is constructed through cyclization reactions.
      • Common reagents: Ammonia, formamide, and other nitrogen sources.
      • Conditions: Elevated temperatures and acidic or basic catalysts.

    Scientific Research Applications

    N-(2,6-dimethylpyrimidin-4-yl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide has several research applications:

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

      Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

    Mechanism of Action

    The mechanism of action of this compound involves its interaction with specific molecular targets:

      Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate access.

      Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

      Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and inflammation.

    Comparison with Similar Compounds

      Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

      Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for bacterial infections.

      N-(2,6-dimethylpyrimidin-4-yl)-4-aminobenzenesulfonamide: A structurally similar compound with different substituents.

    Uniqueness:

    • The presence of the phenylcarbamothioyl group in N-(2,6-dimethylpyrimidin-4-yl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide provides unique chemical properties and potential biological activities not found in simpler sulfonamides.
    • Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

    Properties

    Molecular Formula

    C19H19N5O2S2

    Molecular Weight

    413.5 g/mol

    IUPAC Name

    1-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-phenylthiourea

    InChI

    InChI=1S/C19H19N5O2S2/c1-13-12-18(21-14(2)20-13)24-28(25,26)17-10-8-16(9-11-17)23-19(27)22-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,21,24)(H2,22,23,27)

    InChI Key

    YMNHYFSGGDCVJA-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3

    Origin of Product

    United States

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